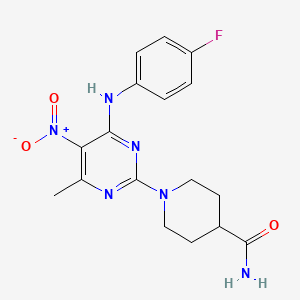
1-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an amino group, a nitropyrimidinyl group, and a piperidine carboxamide group . These groups are common in many pharmaceuticals and could potentially impart a variety of biological activities to the compound.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the amino group might participate in acid-base reactions, while the nitropyrimidinyl group could potentially undergo redox reactions .Scientific Research Applications
PET Radioligand Development
A significant application of similar compounds has been in the development of PET radioligands, particularly as tracers for serotonin 5-HT1A receptors. For instance, derivatives have been prepared and labeled for PET imaging to quantify 5-HT1A receptors in neuropsychiatric disorders. These compounds exhibit high brain uptake, slow brain clearance, and stability, making them promising candidates for in vivo imaging of serotonin receptors (García et al., 2014).
Antifolate Activity
Some research has focused on the antifolate activity of compounds with similar structures, showing potent inhibitory activity against enzymes like dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, which are crucial for the survival of these organisms. These studies underline the potential of these compounds as therapeutic agents against infectious diseases caused by these pathogens (Robson et al., 1997).
Antibacterial Agents
Research on pyrimidine and piperidine derivatives includes their synthesis and evaluation as antibacterial agents. These studies involve structure-activity relationship analyses to optimize the antibacterial efficacy of such compounds against various bacterial strains. The exploration of different substituents and their impact on antibacterial activity offers insights into designing more effective antimicrobial therapies (Matsumoto et al., 1984).
Antitumor and Antimycobacterial Applications
Compounds bearing the pyrimidine core have also been investigated for their antitumor and antimycobacterial activities. For example, spiro-piperidin-4-ones exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, pointing to their potential in treating tuberculosis and other mycobacterial infections (Kumar et al., 2008).
Synthesis and Chemical Transformation
The synthesis and functionalization of pyrimidine derivatives, including fluorinated compounds, have been explored extensively. These studies provide valuable methodologies for introducing various functional groups, which can significantly alter the biological activity and physicochemical properties of the compounds, facilitating their application in medicinal chemistry and drug design (Nishiwaki et al., 2006).
properties
IUPAC Name |
1-[4-(4-fluoroanilino)-6-methyl-5-nitropyrimidin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O3/c1-10-14(24(26)27)16(21-13-4-2-12(18)3-5-13)22-17(20-10)23-8-6-11(7-9-23)15(19)25/h2-5,11H,6-9H2,1H3,(H2,19,25)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMGKJCHNOOPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCC(CC2)C(=O)N)NC3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

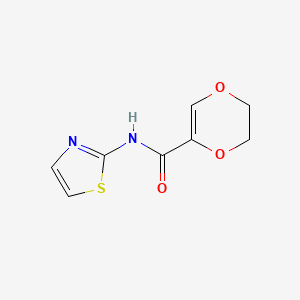
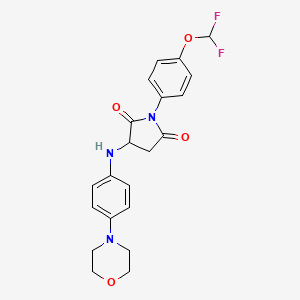
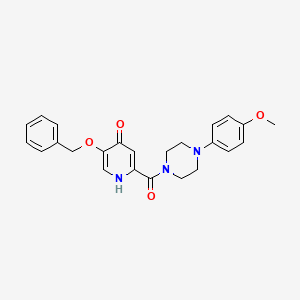
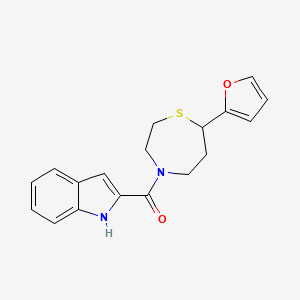
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2671999.png)
![1-Benzofuran-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2672000.png)
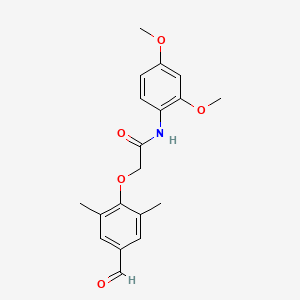
![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2672003.png)
![(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2672004.png)
![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]piperidin-4-yl}-2-hydroxynicotinamide](/img/structure/B2672006.png)
![N-butan-2-yl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2672007.png)
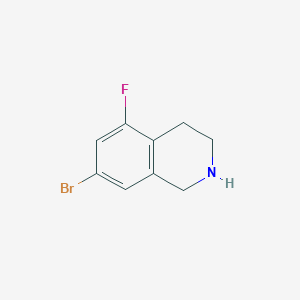
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2672009.png)
![(Z)-ethyl 2-(6-acetamido-2-((3,4-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2672012.png)